3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Key reagents often include chlorinating agents, methylating agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as nitro or amino groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a probe in biochemical studies.
Medicine: Potential therapeutic applications could include its use as an anti-cancer agent, anti-inflammatory compound, or in the treatment of other diseases.
Industry: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-[(3-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the methoxyphenyl group, which may affect its chemical reactivity and biological activity.
9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the chlorophenyl group, potentially altering its interaction with biological targets.
3-[(3-chlorophenyl)methyl]-9-phenyl-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the chlorophenyl and methoxyphenyl groups in 3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione provides a unique combination of electronic and steric effects, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C24H24ClN5O3 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O3/c1-15-12-28(18-8-5-9-19(11-18)33-3)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-6-4-7-17(25)10-16/h4-11,15H,12-14H2,1-3H3 |
InChI Key |
XHCHACWFMIBOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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